molecular formula C14H10S2 B11944510 Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- CAS No. 85475-95-2

Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis-

Cat. No.: B11944510
CAS No.: 85475-95-2
M. Wt: 242.4 g/mol
InChI Key: VRAMRYCNKMPTLJ-UHFFFAOYSA-N
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Description

The compound Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- (IUPAC name) features two benzene rings connected by a sulfur-containing acetylene bridge. The central ethynediyl (C≡C) group is flanked by two thioether (-S-) linkages, forming a rigid, conjugated structure. This configuration imparts unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, or organic electronics.

Properties

CAS No.

85475-95-2

Molecular Formula

C14H10S2

Molecular Weight

242.4 g/mol

IUPAC Name

2-phenylsulfanylethynylsulfanylbenzene

InChI

InChI=1S/C14H10S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10H

InChI Key

VRAMRYCNKMPTLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC#CSC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(phenylthio)ethynyl]thio}benzene typically involves the reaction of phenylacetylene with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by column chromatography.

Industrial Production Methods

Industrial production of {[(phenylthio)ethynyl]thio}benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(phenylthio)ethynyl]thio}benzene can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of {[(phenylthio)ethynyl]thio}benzene can lead to the formation of thiols and thioethers. Typical reducing agents are lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or ethynylthio groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

{[(phenylthio)ethynyl]thio}benzene is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.

Biology

In biological research, {[(phenylthio)ethynyl]thio}benzene derivatives are investigated for their potential as enzyme inhibitors and probes for studying protein-ligand interactions.

Medicine

The compound and its derivatives are explored for their potential therapeutic applications, including anticancer and antimicrobial activities. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, {[(phenylthio)ethynyl]thio}benzene is used in the production of advanced materials such as conductive polymers and nanomaterials. Its unique structural properties contribute to the development of materials with enhanced electrical and mechanical properties.

Mechanism of Action

The mechanism of action of {[(phenylthio)ethynyl]thio}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Features
Compound Name Bridging Group Substituents Molecular Weight (g/mol) Key Features
Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- -S-C≡C-S- None ~242.36 Rigid acetylene bridge; sulfur enhances electron delocalization.
Benzene, 1,1'-[1,2-ethanediylbis(oxymethylene)]bis- (CAS 622-22-0) -O-CH₂-CH₂-O- None 242.31 Flexible ethylene oxide bridge; higher solubility in polar solvents.
Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) Fused thiadiazole rings None N/A Planar, fused heterocyclic system; strong π-conjugation for optoelectronics.
Benzene, 1,1'-(1,2-ethenediyl)bis[2,4,6-trinitro- (HNS, CAS 20062-22-0) -CH=CH- -NO₂ (×6) 450.23 Explosive properties; high thermal stability due to nitro groups.
Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- (CAS 5294-03-1) -C≡C- -CH₃ (×2) 210.31 Methyl groups increase steric bulk; reduced reactivity compared to parent.

Key Structural Insights :

  • The ethynediylbis(thio) bridge in the target compound provides rigidity and electron-richness, contrasting with the flexible ethanediylbis(oxy) bridge in CAS 622-22-0 .
  • Compared to HNS (hexanitrostilbene), the absence of nitro groups in the target compound reduces explosive hazards but limits thermal stability .
  • Methyl substituents (e.g., CAS 5294-03-1) lower solubility in polar solvents due to increased hydrophobicity .

Reactivity Trends :

  • The ethynediylbis(thio) group is prone to oxidation at sulfur sites, forming sulfoxides or sulfones, whereas ethanediylbis(oxy) bridges are more resistant to oxidation .
  • Nitro-substituted compounds (e.g., HNS) exhibit electrophilic aromatic substitution reactivity, unlike the electron-rich thioether-linked target compound .
Physical and Chemical Properties
Property Target Compound CAS 622-22-0 HNS (CAS 20062-22-0)
Melting Point Not reported 80–82°C 318–320°C (decomposes)
Solubility Low (non-polar solvents) Moderate (ether/CHCl₃) Insoluble in water
Stability Air-sensitive (S oxidation) Stable Thermally stable up to 250°C
LogP (Predicted) ~4.2 ~3.5 ~2.8

Notable Trends:

  • The target compound’s sulfur bridges reduce hydrophilicity compared to oxygen bridges (CAS 622-22-0) .
  • HNS’s nitro groups drastically increase density and detonation velocity (7,400 m/s) compared to non-nitrated analogs .

Biological Activity

Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis- (commonly referred to as bis(ethynylthio)benzene) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C14H10S2
  • Molecular Weight: 246.36 g/mol
  • CAS Registry Number: 4373410

The structure of bis(ethynylthio)benzene features a benzene ring substituted with two ethynylthio groups. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that bis(ethynylthio)benzene exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL

Antioxidant Activity

Bis(ethynylthio)benzene has also been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of sulfur atoms in its structure, which can donate electrons to neutralize free radicals.

Cytotoxic Effects

In cancer research, bis(ethynylthio)benzene has been investigated for its cytotoxic effects on various cancer cell lines. A notable study assessed its impact on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 25 µM, indicating significant cytotoxicity.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54928

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of bis(ethynylthio)benzene against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited growth at concentrations lower than conventional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Viability

In a study published in Cancer Letters, researchers investigated the effects of bis(ethynylthio)benzene on the viability of various cancer cell lines. The findings indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

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